Disodium Propanedioate Hydrate
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Overview
Description
Molecular-dynamics study of propane-hydrate dissociation
The research paper investigates the thermal-driven dissociation of propane-hydrate interfaces in contact with liquid water through molecular-dynamics simulations. The study reveals that the dissociation rates are highly temperature-dependent, with two distinct phases of hydrate decomposition. The first phase is temperature-dependent, while the second phase is independent of temperature, indicating an intrinsic instability of the nanoscale lattice framework .
Design of a New Host Compound
This study introduces a new host compound, 2,2-di(p-hydroxyphenyl)propane, with a high inclusion ability for various molecules. The crystal structure of its complex with methylhydrazine is described, featuring centrosymmetric cyclic dimeric units and O–H···N hydrogen bonding. This compound's design and structure could be relevant for understanding the interactions and complex formations with similar diols .
Synthesis and molecular structure of di(1,3-propanediolato)(tetraphenylporphyrinato) phosphorus(V) chloride
The paper discusses the synthesis and molecular structure of a phosphorus(V) chloride compound with 1,3-propanediolato ligands. The octahedral coordination geometry of the phosphorus atom is detailed, and hydrogen bonding between the propanediolate groups and the chloride counterion is observed. NMR spectroscopy complements the structural analysis, providing insights into the ligand's behavior .
Neutron powder diffraction studies of structure II hydrate formed from propane
Neutron powder diffraction studies confirm that propane hydrates crystallize as structure II hydrate. The research provides a detailed analysis of the thermal expansivity and full structural refinement of atomic coordinates and displacement parameters. This study contributes to the understanding of the physical properties of propane hydrates .
Structure Analysis of Propane Hydrates
The paper presents a structure analysis of propane hydrates, which are composed of water cages containing propane molecules. The crystal structure is identified as structure II, and the study uses neutron diffraction to compare the crystal structures of propane deuterohydrate and deuterated propane hydrate. The results contribute to the knowledge of the temperature dependence of the crystal structure .
Homogeneous oxidation reactions of propanediols at low temperatures
This research explores the oxidation reactions of propanediols at temperatures between 400-500 K. The study finds that 1,2-propanediol forms various products through oxidative C--C cleavage and dehydration, while 1,3-propanediol primarily forms acrolein. The results provide insights into the reactivity of diols and have implications for the understanding of biomass-derived oxygenates .
Scientific Research Applications
Downstream Processing in Microbial Production
- Microbial Production of Diols: Disodium Propanedioate Hydrate plays a role in the microbial production of diols, such as 1,3-propanediol. The separation of these diols from fermentation broth is significant, accounting for over 50% of the total production costs. Methods for separation, including evaporation, distillation, and membrane filtration, are crucial in the microbial production of diols (Xiu & Zeng, 2008).
Wet Oxidation in Alumina Industrial Liquor
- Wet Oxidation of Disodium Malonate: Disodium Propanedioate Hydrate is a key component in the wet oxidation process, specifically in the alumina industrial liquor. Its oxidation in highly alkaline media leads to the formation of sodium carbonate and sodium oxalate. This process is crucial for selective organic removal in industrial applications (Eyer et al., 2002).
Cosmetic Applications
- Effect on Skin Hydration: In the cosmetic industry, Propanediol, which is related to Disodium Propanedioate Hydrate, is used as a humectant in products aimed at improving skin hydration and efficiency of the skin barrier. Studies on its concentration and combination with other compounds have shown its effectiveness in skin care (McNair, 2021).
Structural Investigations
- Study of Aqueous Solutions: Research on the structure of aqueous solutions of diols, including Propanediol compounds, involves investigating their interactions with water. Techniques like adiabatic compressibility measurements and positron annihilation methods reveal insights into the rigidity of water networks formed through hydrogen bonds (Jerie et al., 1999).
Safety And Hazards
properties
IUPAC Name |
disodium;propanedioate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIYRMMIDZWSKY-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Na2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370603 |
Source
|
Record name | Disodium Propanedioate Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium Propanedioate Hydrate | |
CAS RN |
26522-85-0 |
Source
|
Record name | Disodium Propanedioate Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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